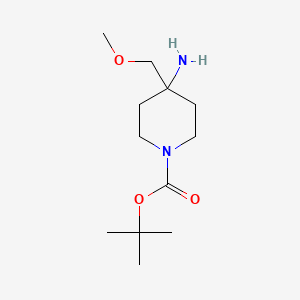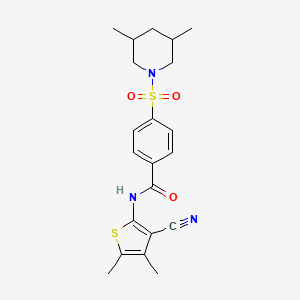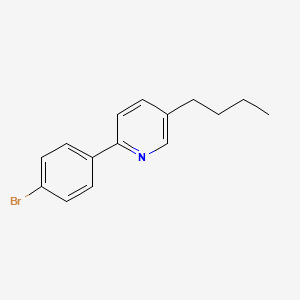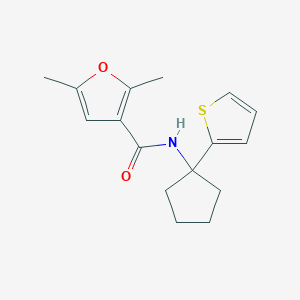
2-(2-Bromoethoxy)-1,1-difluorocyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The chemical reactions involving “2-(2-Bromoethoxy)-1,1-difluorocyclopropane” would likely depend on the specific conditions and reagents used. Similar compounds, such as bromomethyl cyclopropane, can undergo a variety of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds, such as 2-(2-BROMOETHOXY)PROPANE, have a boiling point of 139.9-140.2 °C and a density of 1.2609 g/cm3 .
科学的研究の応用
Oxidation and Functionalization of Cyclopropane Derivatives
- Oxyfunctionalization of Cyclopropane Rings : Research on cyclopropane derivatives, including those structurally or functionally similar to 2-(2-Bromoethoxy)-1,1-difluorocyclopropane, focuses on the oxidation of methylene groups activated by adjacent three-membered rings. This process is crucial for synthesizing carbonylcyclopropanes, highlighting a direct method towards achieving complex molecular structures while adhering to principles of atom economy. Various oxidants such as ozone, dioxiranes, and transition metal-based catalytic systems have been employed for the oxidation of cyclopropane-containing compounds, indicating a versatile approach to modifying such molecules for further chemical synthesis or application development K. N. Sedenkova et al., 2018.
Environmental and Health Considerations of Brominated Compounds
- Brominated Flame Retardants and Dioxins : The study of brominated compounds, particularly those used as flame retardants, has revealed concerns regarding their environmental persistence and potential health impacts. The formation of polybrominated dibenzo-p-dioxins and dibenzofurans from such compounds during combustion or in fires poses significant environmental and health risks. This research emphasizes the need for understanding the stability, degradation pathways, and ecological impacts of brominated organic compounds, which could be analogous to understanding the environmental behavior of this compound and its derivatives Mengmei Zhang et al., 2016.
Applications in Biochemical and Industrial Processes
- Microbial Degradation of Polyfluoroalkyl Chemicals : While not directly related to this compound, the study of microbial degradation pathways for polyfluoroalkyl chemicals highlights the broader context of environmental and biochemical resilience against synthetic chemical compounds. Understanding how microbial communities interact with and break down complex organic pollutants is essential for developing bioremediation strategies and assessing the long-term environmental impacts of such chemicals Jinxia Liu & Sandra Mejia Avendaño, 2013.
作用機序
Target of Action
Similar compounds, such as 2-bromoethyl ether, are known to be used in the manufacture of pharmaceuticals and crown ethers .
Mode of Action
It is known that bromoethoxy compounds can undergo nucleophilic substitution reactions, such as the williamson ether synthesis . In this reaction, an alkyl halide, such as a bromoethoxy compound, undergoes nucleophilic substitution by an alkoxide to form an ether .
Biochemical Pathways
Related compounds such as 1-bromo-2-(2-methoxyethoxy)ethane have been used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (dpp) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy . This suggests that 2-(2-Bromoethoxy)-1,1-difluorocyclopropane might also interact with similar biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to cause symptoms such as difficulty in breathing, headache, dizziness, tiredness, nausea, and vomiting .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is likely to be mobile in the environment due to its water solubility . This could potentially affect its distribution and bioavailability in the body. Additionally, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other substances in the environment.
Safety and Hazards
特性
IUPAC Name |
2-(2-bromoethoxy)-1,1-difluorocyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF2O/c6-1-2-9-4-3-5(4,7)8/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGZKWGYNINJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)OCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1955523-91-7 |
Source


|
| Record name | 2-(2-bromoethoxy)-1,1-difluorocyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(2-benzyl-5-oxopyrazolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2727520.png)
![3-(3-bromophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2727522.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2727524.png)
![1-(5-fluoropyrimidin-2-yl)-4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperazin-2-one](/img/structure/B2727527.png)


![3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride](/img/structure/B2727530.png)
![3-chloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2727532.png)

![2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2727537.png)


![2-cyclopentyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2727541.png)